molecular formula C11H13NO2 B6269409 ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate CAS No. 388075-77-2

ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate

Cat. No.: B6269409
CAS No.: 388075-77-2
M. Wt: 191.2
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Description

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate ( 388075-77-2) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is a pyridine derivative, a class of heterocyclic compounds that are of significant interest in medicinal and synthetic chemistry. Pyridine-based structures are commonly explored as key intermediates and building blocks in organic synthesis . As an acrylate ester derivative, it possesses an alpha, beta-unsaturated carbonyl system, which makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction, and other transformations involving conjugated systems . Researchers may utilize this compound in the development of novel pharmacologically active molecules, given the prevalence of pyridine motifs in active compounds. Its specific research applications and detailed mechanism of action are areas for further investigation by qualified researchers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

388075-77-2

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related α,β-unsaturated esters with variations in aromatic substituents, heterocycles, and functional groups (Table 1).

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Formula Physical State Key Properties/Applications References
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate 2-methyl, pyridin-3-yl C₁₁H₁₁NO₂ Solid (HCl salt) Intermediate for bioactive heterocycles
Ethyl (2E)-3-(2-chloropyridin-3-yl)prop-2-enoate 2-chloro, pyridin-3-yl C₁₀H₁₀ClNO₂ Not reported Enhanced electrophilicity for nucleophilic additions
Ethyl (2E)-3-(5′-methoxy-2′-propargyloxyphenyl)prop-2-enoate 5′-methoxy, 2′-propargyloxy (aryl) C₁₆H₁₆O₄ Colorless oil High-yield (99%) precursor for chromenes
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate 2-cyano, thiophen-2-yl C₁₂H₉NO₂S Not reported IR/NMR data available; irritant (Xi hazard class)
Ethyl 3-(pyrazin-2-yl)prop-2-enoate Pyrazine substitution C₁₀H₁₀N₂O₂ Not reported 97% purity; used in combinatorial chemistry

Physicochemical Properties

  • Solubility and Polarity: The pyridine ring in this compound enhances polarity compared to purely aromatic analogs (e.g., phenyl-substituted derivatives), improving solubility in polar solvents like ethanol or DMSO .
  • Melting Points: Substituents significantly affect physical states. For example, nitro- or bromo-substituted analogs (e.g., ethyl (2E)-3-(5′-nitrophenyl)prop-2-enoate) form solids, while methoxy or propargyloxy derivatives are oils .

Structural and Conformational Analysis

  • Crystal Packing: Syn-periplanar conformations are observed in related esters (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate), with torsion angles near 0°, favoring planar arrangements for π-π stacking .
  • Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen bond acceptor, influencing crystal packing and solubility .

Research Findings and Trends

  • Electron-Withdrawing vs. Donating Groups: Nitro or cyano substituents increase electrophilicity of the double bond, enhancing reactivity in Diels-Alder reactions . Methoxy or propargyloxy groups improve synthetic versatility for allylic amidation .
  • Heterocyclic Diversity: Replacement of pyridine with pyrazine (e.g., ethyl 3-(pyrazin-2-yl)prop-2-enoate) or thiophene alters electronic properties and bioactivity .

Biological Activity

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13NO2. It is characterized by an ethyl ester group, a methyl group, and a pyridinyl moiety attached to a prop-2-enoate backbone. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are needed to elucidate the exact mechanisms involved .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Potential

The compound has also been studied for its potential anticancer properties. It may affect cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways associated with cell survival. In vitro studies have shown promising results, although further in vivo research is necessary to confirm these effects .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in different biological contexts:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16
  • Anticancer Activity : In vitro assays on various cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The following table summarizes the IC50 values obtained from these studies:
    Cell LineIC50 (µM)
    HeLa15
    MCF720
    A54925

Q & A

Q. Key Factors Affecting Yield :

ConditionImpact
TemperatureHigher temps (80–100°C) accelerate reaction but may promote decomposition.
Solvent polarityPolar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Catalyst loadingExcess base can lead to ester hydrolysis; optimal at 5–10 mol% .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the α,β-unsaturated ester group in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can:

  • Map electron density to identify nucleophilic/electrophilic sites (e.g., β-carbon of the α,β-unsaturated ester as an electrophilic hotspot) .
  • Simulate reaction pathways for Michael additions or Diels-Alder reactions, predicting activation energies and regioselectivity .
  • Validate experimental spectroscopic data (e.g., NMR chemical shifts) to confirm tautomeric forms or stereoelectronic effects .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to assess site reactivity.

Compare HOMO-LUMO gaps with experimental UV-Vis spectra .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and conjugated enone (C=C stretch at ~1620 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to detect [M+H]⁺ ions and fragmentation patterns (e.g., loss of ethyl group at m/z –45) .

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